molecular formula C31H44N2O6 B1250940 Crocacin D

Crocacin D

Cat. No. B1250940
M. Wt: 540.7 g/mol
InChI Key: YIOSSWUAQNGRSJ-NRHCNNMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crocacin D is a natural product found in Chondromyces crocatus with data available.

Scientific Research Applications

Agrochemical Lead Compounds

Crocacins A and D have been explored as lead compounds for agrochemicals. They are natural respiration inhibitors, initially studied for their potential in synthesizing a range of analogues. Some simplified analogues of these compounds exhibited high activity in mitochondrial beef heart respiration assays and showed effectiveness against certain plant pathogens in greenhouse tests. They proved to be more stable than the natural products, although it was challenging to create analogues more active than the natural crocacins (Crowley et al., 2007).

Fungicidal Properties

A study developed a short route to synthesize analogues of crocacin D, focusing on antifungal applications. These compounds demonstrated high activity in mitochondrial beef heart respiration assays and effectiveness against plant pathogenic fungi of agricultural importance in glasshouse tests. The research aimed to find compounds with greater stability than the natural crocacins (Crowley et al., 2003).

Synthesis Challenges and Strategies

Several studies have focused on the total synthesis of crocacin D, highlighting the compound's complex structure and the challenges in synthesizing it. The synthesis processes involve convergent asymmetric synthesis, employing techniques like Stille cross-coupling and copper-catalyzed coupling, to establish specific dienamide moieties in crocacin D. These studies contribute to the understanding of the molecular structure and potential modifications of crocacin D (Dias et al., 2005); (Feutrill et al., 2000).

Antifungal and Cytotoxic Antibiotics

Crocacin D, along with other crocacins, has been identified as antifungal and highly cytotoxic metabolites. These compounds are isolated from specific strains of myxobacteria and consist of unusual dipeptides with a complex polyketide-derived acyl residue. Understanding their structure and properties contributes to their potential use as antibiotics and fungicides (Jansen et al., 1999).

Molecular Modeling in Designing Analogues

Molecular modeling has been used to design synthetic analogues of crocacin D, especially as fungicides. These studies involve inhibitor binding models to the mammalian cytochrome bc(1) complex and crystal structures of analogues bound to cytochrome complexes. This research aids in understanding how crocacins inhibit respiration and their potential applications in agriculture and medicine (Crowley et al., 2008).

properties

Product Name

Crocacin D

Molecular Formula

C31H44N2O6

Molecular Weight

540.7 g/mol

IUPAC Name

methyl 2-[[(Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hex-5-enoyl]amino]acetate

InChI

InChI=1S/C31H44N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-10,12-14,16-21,24-25,27,31H,8,11,15,22H2,1-6H3,(H,32,35)(H,33,34)/b17-16+,19-18+,20-12-,23-21+/t24-,25+,27-,31-/m0/s1

InChI Key

YIOSSWUAQNGRSJ-NRHCNNMKSA-N

Isomeric SMILES

C[C@@H](/C=C/C(=C/C(=O)N/C=C\CCCC(=O)NCC(=O)OC)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC

SMILES

CC(C=CC(=CC(=O)NC=CCCCC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC

Canonical SMILES

CC(C=CC(=CC(=O)NC=CCCCC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC

synonyms

crocacin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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